molecular formula C7H7FO2 B3267256 2-Fluoro-6-(hydroxymethyl)phenol CAS No. 446-58-2

2-Fluoro-6-(hydroxymethyl)phenol

Cat. No.: B3267256
CAS No.: 446-58-2
M. Wt: 142.13 g/mol
InChI Key: ILYRXJYIZJVXER-UHFFFAOYSA-N
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Description

Contextual Significance and Research Interest within Organic Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.gov Fluorine's high electronegativity can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. nih.gov Consequently, fluorinated compounds are integral to the development of pharmaceuticals and agrochemicals. acs.orgnih.gov

2-Fluoro-6-(hydroxymethyl)phenol serves as a prime example of a fluorinated building block. beilstein-journals.orgnih.govdur.ac.uk Its structure is of particular interest because it contains three distinct functional regions: a phenolic hydroxyl group, a primary alcohol (the hydroxymethyl group), and a fluorine-substituted aromatic ring. This trifunctional nature allows for a wide range of chemical modifications, making the compound a versatile precursor for creating diverse molecular libraries. Research interest is driven by the potential to synthesize novel compounds where the fluorine atom imparts favorable pharmacokinetic properties, while the hydroxyl and hydroxymethyl groups provide points for further chemical elaboration or for hydrogen bonding interactions with biological receptors. The study of such molecules contributes to a deeper understanding of structure-activity relationships (SAR), which is crucial for rational drug design.

Structural Framework and Inherent Reactive Moieties of this compound

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, a fluorine atom (-F) at position 2, and a hydroxymethyl group (-CH₂OH) at position 6. The ortho-positioning of these three groups relative to each other creates a sterically crowded yet highly reactive environment.

The compound possesses several reactive moieties:

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion. The acidity is influenced by the adjacent electron-withdrawing fluorine atom. vaia.comechemi.com The hydroxyl group can undergo etherification and esterification, and it activates the aromatic ring towards electrophilic substitution.

Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to form an aldehyde or a carboxylic acid. numberanalytics.com It can also participate in etherification and esterification reactions. numberanalytics.com Furthermore, under certain conditions, the hydroxyl component can be substituted, for instance, by a halogen in the presence of a hydrohalic acid. nagwa.com

Fluorinated Aromatic Ring: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which influences the reactivity of the entire molecule. vaia.com The aromatic ring itself can undergo nucleophilic aromatic substitution, although this is less common for fluorine compared to heavier halogens. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions.

The proximity of the hydroxyl and hydroxymethyl groups allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and the reactivity of both groups. This structural arrangement provides a rich platform for synthetic transformations and the development of new chemical entities.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 446-58-2
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol

| Physical Form | Solid |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYRXJYIZJVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298781
Record name 3-Fluoro-2-hydroxybenzenemethanol
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Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-58-2
Record name 3-Fluoro-2-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro 6 Hydroxymethyl Phenol and Its Derivatives

Diverse Synthetic Routes and Precursor Utilization

The synthesis of 2-Fluoro-6-(hydroxymethyl)phenol and its derivatives can be achieved through various strategic approaches, starting from either simple acyclic precursors or pre-functionalized aromatic systems. The choice of route often depends on the desired substitution pattern, scale, and available starting materials.

De Novo Synthesis Strategies and Reaction Sequences

De novo synthesis, the construction of complex molecules from simple precursors, offers a powerful method for building the target aromatic ring with the desired substituents in place. wikipedia.org A notable strategy for the regioselective synthesis of ortho-fluorophenols involves the use of non-aromatic α-diazocyclohexenone precursors. nih.govcore.ac.uk This approach is advantageous as it avoids the often problematic regioselectivity issues associated with the direct fluorination of phenols. nih.gov

The reaction sequence begins with an α-diazocyclohexenone, which is treated with an electrophilic fluorine source. One effective method uses Selectfluor™ in conjunction with Et3N•3HF, which leads to the formation of the ortho-fluorophenol through HF elimination and subsequent tautomerization. nih.gov An alternative pathway, potentially adaptable for isotopic labeling, involves using a bromine electrophile like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and a fluoride (B91410) source. This forms an α-bromo-α-fluoroketone intermediate, which then eliminates hydrogen bromide to yield the target fluorophenol. nih.gov These reactions are often rapid, which is a significant advantage. nih.govcore.ac.uk

Table 1: De Novo Synthesis of an o-Fluorophenol from an α-Diazoketone Precursor This table summarizes reaction conditions for the synthesis of an ortho-fluorophenol using an α-diazoketone precursor, as described in the literature. nih.gov

EntryElectrophileFluoride SourceYield (%)Notes
1DBDMHEt3N•3HF45Moderate yield obtained.
2NBAEt3N•3HF41Similar result to DBDMH.
3Selectfluor™Et3N•3HF72Good yield under mild conditions.

Regioselective Synthesis Approaches for Fluorophenol Derivatives

Achieving the specific 2,6-disubstituted pattern of this compound requires precise control over the reaction regioselectivity. Several advanced methods have been developed to address this challenge.

Deoxyfluorination of Phenols: A powerful method involves the conversion of a phenol (B47542) into a more reactive electrophile, such as an aryl fluorosulfonate (ArOFs). acs.org These intermediates are readily prepared from phenols and sulfuryl fluoride (SO₂F₂). Subsequent nucleophilic fluorination with a fluoride source, like tetramethylammonium (B1211777) fluoride (NMe₄F), proceeds under mild conditions to yield the corresponding aryl fluoride. acs.org For the target molecule, this would entail starting with a suitably protected 2-hydroxy-3-(hydroxymethyl)benzyl alcohol or a related precursor.

Directing Group-Assisted C-H Fluorination: To ensure fluorination occurs at a specific position, a removable directing group can be employed. For instance, a 2-pyridyloxy group can be used as an auxiliary to direct the fluorination to the ortho C-H bond of a phenol derivative. acs.org After the fluorination step, the directing group is cleaved to reveal the free phenol.

Photocatalytic ortho-Fluorination: A mild and highly site-selective method for the direct fluorination of phenols utilizes photocatalysis. google.com Using a photocatalyst such as Eosin Y and an electrophilic fluorine source like Selectfluor®, phenols can be selectively fluorinated at the ortho position under visible light at room temperature. google.com This method is noted for its simple operation and high efficiency. google.com

Fluorination and Reductive Dehalogenation: An alternative route to ortho-fluorophenols involves the fluorination of a halophenol precursor. For example, 4-bromophenol (B116583) can be fluorinated at the ortho position using an N-fluoropyridinium salt. google.com The resulting 2-fluoro-4-bromophenol can then undergo reductive dehalogenation, using a palladium catalyst, to remove the bromine atom and afford 2-fluorophenol. google.com

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and a library of its derivatives.

Divergent Pathway: A divergent synthesis begins with a common, pre-functionalized intermediate that is then elaborated into a variety of final products. A plausible divergent route to the target compound starts with commercially available 2-fluorophenol. The first step would be a regioselective ortho-formylation to introduce an aldehyde group at the 6-position, yielding 2-fluoro-6-hydroxybenzaldehyde. Methods for ortho-formylation of phenols are well-established, such as the use of magnesium dichloride and paraformaldehyde. orgsyn.org The final step is the selective reduction of the aldehyde group to a hydroxymethyl group, which can be accomplished with a mild reducing agent like sodium borohydride, to yield this compound. This pathway is divergent because the intermediate, 2-fluoro-6-hydroxybenzaldehyde, can be used to synthesize a wide range of derivatives by reacting the aldehyde with different nucleophiles.

Convergent Pathway: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. For this compound, this could involve the preparation of a fluorinated aryl metallic reagent (e.g., a Grignard or organolithium species) and its subsequent reaction with a protected formaldehyde (B43269) equivalent. For example, a synthetic route to 2-fluoro-4-hydroxybenzaldehyde (B1296990) utilizes a Grignard reagent exchange followed by reaction with dimethylformamide (DMF). google.com A similar strategy could theoretically be adapted to build the this compound skeleton.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in synthetic organic chemistry. researchgate.net These principles are highly relevant to the synthesis of fluorinated compounds, which have traditionally involved hazardous reagents and conditions. nih.gov

Catalytic Systems and Methodologies in the Synthesis of this compound

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. nih.gov The synthesis of functionalized fluorophenols benefits from a variety of catalytic systems.

Transition Metal Catalysis: Palladium (Pd) catalysts are versatile and have been used for C-H functionalization reactions and for the reductive dehalogenation step in some synthetic routes. acs.orggoogle.com Other transition metals like rhodium (Rh), iridium (Ir), and copper (Cu) have also been employed to catalyze specific C-H functionalization reactions on phenol derivatives, such as amination and borylation. acs.orgnih.gov The fluorine atom itself can act as a directing group in some transition-metal-catalyzed C-H functionalization reactions, enhancing reactivity at the ortho position. nih.govrsc.org

Photocatalysis: As mentioned, visible-light photocatalysis with organic dyes like Eosin Y provides a green method for direct ortho-fluorination of phenols. google.com This approach avoids harsh reagents and high temperatures, operating under mild conditions with high selectivity. google.com

Table 2: Catalytic Systems in Functionalized Phenol Synthesis This table highlights various catalytic systems used in the synthesis and functionalization of phenol derivatives, relevant to the preparation of the target compound.

Catalyst TypeMetalReaction TypeReference
Transition MetalPalladium (Pd)C-H Arylation / Dehalogenation acs.orggoogle.com
Transition MetalIridium (Ir)ortho-to-Fluorine C-H Borylation nih.gov
Transition MetalCopper (Cu)C-H Amination acs.org
PhotocatalystEosin Y (Organic Dye)ortho-C-H Fluorination google.com
Metal OxideMagnesium Oxide (promoted)Phenol Methylation google.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product.

Synthetic strategies that involve direct C-H functionalization or fluorination, such as the photocatalytic method, generally exhibit higher atom economy than those requiring protecting or directing groups, which are added and later removed. acs.orggoogle.com For example, the use of a removable 2-pyridyloxy directing group for fluorination is effective but inherently less atom-economical than a direct catalytic C-H fluorination. acs.org

Derivatization Strategies via Functional Group Interconversions

The strategic modification of this compound is crucial for synthesizing a diverse array of derivatives with tailored properties. These modifications can be broadly categorized into transformations at the hydroxymethyl side chain and functionalization of the aromatic nucleus.

The hydroxymethyl group is a versatile functional handle that can be readily converted into other functionalities. The primary alcohol of the hydroxymethyl group can undergo a substitution reaction. For instance, reaction with hydrochloric acid under heating can replace the hydroxyl group with a chlorine atom. nagwa.com This transformation opens up pathways to a variety of nucleophilic substitution reactions.

Oxidation of the primary alcohol presents another key derivatization route. Controlled oxidation can yield the corresponding aldehyde, 2-fluoro-6-formylphenol, which can then participate in reactions such as reductive aminations or Wittig-type olefination. More vigorous oxidation leads to the formation of 2-fluoro-6-carboxyphenol. This carboxylic acid derivative is a valuable intermediate for producing esters and amides through reactions with various alcohols and amines.

Etherification of the hydroxymethyl group is a common strategy to introduce different alkyl or aryl groups, thereby altering the molecule's steric and electronic properties. This is typically achieved by reacting this compound with an appropriate halide in the presence of a base.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. britannica.com The fluorine atom, while deactivating, also acts as an ortho-para director. Given the existing substitution pattern, electrophilic attack is most likely to occur at the positions para and ortho to the hydroxyl group.

Halogenation is a common functionalization reaction. For example, procedures have been developed for the selective ortho-chlorination of phenols. organic-chemistry.org Nitration of the ring would introduce a nitro group, which can subsequently be reduced to an amine. This amino group can then be subjected to a wide range of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a variety of functionalities. organic-chemistry.org

Furthermore, the phenol moiety can be alkylated at the ortho positions using alkenes in the presence of a Lewis acid. wikipedia.org These C-alkylation reactions provide a direct method for introducing new carbon-carbon bonds onto the aromatic ring. rsc.org

Process Optimization and Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a larger, industrial scale presents several challenges that require careful process optimization. kewaunee.in A successful transition requires a focus on safety, efficiency, and reproducibility. labmanager.com

Key considerations for scalability include:

Reaction Conditions: Laboratory-scale reactions are often performed under conditions that are not feasible on a larger scale. labmanager.com Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and purity while ensuring safety and cost-effectiveness. helgroup.com For instance, many exothermic reactions that are easily managed at the bench scale require significant thermal management at an industrial scale to prevent runaway reactions. acs.org

Reagent and Solvent Choice: The choice of reagents and solvents must be re-evaluated for large-scale synthesis. helgroup.com High-purity, expensive reagents common in laboratory research may need to be replaced with more cost-effective industrial-grade materials. helgroup.com Similarly, solvent selection should prioritize low toxicity, ease of recovery and recycling, and minimal environmental impact.

Purification Methods: While laboratory-scale purification often relies on chromatography, this method is generally not practical for large volumes. nih.gov Developing robust, scalable purification methods such as crystallization, distillation, or extraction is essential. fujifilm.com For many substituted phenols, methods have been developed that avoid chromatographic purification altogether. nih.gov

Safety and Hazard Analysis: A thorough understanding of the reaction's thermodynamics and kinetics is critical for safe scale-up. helgroup.com Potential hazards, such as the evolution of gas or the decomposition of thermally unstable intermediates, must be identified and mitigated through proper engineering controls.

Process Robustness: The developed process must be robust and reproducible, consistently delivering the product within the required specifications. labmanager.com This involves understanding the impact of potential variations in raw material quality and reaction parameters. labmanager.com

A multidisciplinary team, including chemists, chemical engineers, and safety experts, is often necessary to successfully navigate the complexities of scaling up a chemical synthesis from the laboratory to production. labmanager.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 6 Hydroxymethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine), often catalyzed by a Lewis acid. youtube.com

Sulfonation: The introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The positions most susceptible to electrophilic attack on the 2-Fluoro-6-(hydroxymethyl)phenol ring are C4 and C5, which are para and ortho to the strongly activating hydroxyl group, respectively. The fluorine at C2 and the hydroxymethyl at C6 sterically hinder attack at the adjacent positions.

Nucleophilic Reactions Involving the Hydroxyl and Hydroxymethyl Functional Groups

The hydroxyl and hydroxymethyl groups of this compound are susceptible to nucleophilic attack.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, including:

Etherification (Williamson Ether Synthesis): Reaction with an alkyl halide to form an ether.

Esterification: Reaction with an acyl chloride or anhydride (B1165640) to form an ester.

The hydroxymethyl group (-CH2OH) behaves as a primary alcohol and can undergo reactions typical of this functional group:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, Pyridinium chlorochromate (PCC) can oxidize the hydroxymethyl group to an aldehyde.

Esterification: Reaction with a carboxylic acid or its derivative to form an ester.

Substitution: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride or phosphorus halides.

A study on the deoxyfluorination of phenols demonstrated that the hydroxyl group can be directly replaced by fluorine. harvard.eduorganic-chemistry.org While this compound was not specifically mentioned, the methodology is applicable to a wide range of substituted phenols. harvard.eduorganic-chemistry.org

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can occur at two sites: the phenolic ring and the hydroxymethyl group.

Oxidation of the Phenolic Ring: Phenols can be oxidized to quinones. The fluorine substituent may influence the redox potential and the stability of the resulting quinone.

Oxidation of the Hydroxymethyl Group: As mentioned previously, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. For example, the oxidation of the related compound 2-Bromo-6-(hydroxymethyl)phenol to 2-Bromo-6-formylphenol or 2-Bromo-6-carboxyphenol has been reported.

Reduction reactions of this compound are less common but could involve:

Reduction of the Aromatic Ring: Under harsh conditions (high pressure and temperature with a suitable catalyst), the aromatic ring can be reduced to a cyclohexyl ring.

Hydrodefluorination: The carbon-fluorine bond can be cleaved under certain reductive conditions, although it is generally a very strong bond and resistant to cleavage. nih.gov

Metal-Mediated and Catalytic Transformations

Phenols and their derivatives are valuable partners in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org While direct cross-coupling of phenols can be challenging, they can be converted to more reactive electrophiles like triflates or tosylates. acs.org

Common cross-coupling reactions applicable to derivatives of this compound include:

Suzuki Coupling: Palladium-catalyzed reaction of an aryl halide or triflate with an organoboron compound.

Sonogashira Coupling: Palladium-catalyzed reaction of an aryl halide or triflate with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. nih.gov

Oxidative Cross-Coupling: Direct coupling of two different phenols can be achieved under oxidative conditions. acs.org

Direct functionalization of C-H bonds is an increasingly important area of research, offering more atom-economical synthetic routes. acs.org For phenols, the hydroxyl group can act as a directing group, facilitating the selective functionalization of ortho-C-H bonds. nih.govresearchgate.net

Ortho-Alkenylation: Palladium-catalyzed direct alkenylation of unprotected phenols has been demonstrated. researchgate.net

Iridium-Catalyzed Borylation: This method allows for the introduction of a boryl group, which can then be further functionalized. nih.gov

Ruthenium and Photoredox Catalysis: A combination of these catalytic systems has been used for the ortho-olefination of phenols. bohrium.com

The fluorine atom and hydroxymethyl group in this compound would influence the regioselectivity and efficiency of these C-H functionalization reactions.

Mechanistic Investigations through Kinetic and Isotopic Studies

Kinetic and isotopic studies are crucial for elucidating the detailed mechanisms of chemical reactions.

Isotopic Studies: The kinetic isotope effect (KIE) is a powerful tool for determining whether a particular C-H (or other) bond is broken in the rate-determining step of a reaction. youtube.com Replacing a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the reaction rate if that bond is being cleaved in the slow step. youtube.com For example, a study on phenol (B47542) hydroxylase used deuterated phenol to probe the mechanism of hydroxylation. nih.gov

While specific kinetic or isotopic studies on this compound were not found in the search results, the principles and techniques are broadly applicable to understanding its reactivity. Such studies could, for example, definitively establish the mechanism of electrophilic substitution or enzymatic oxidation for this specific molecule.

Formation of Complex Molecular Architectures Derived from this compound

The unique arrangement of the hydroxyl and hydroxymethyl groups in this compound makes it a valuable precursor for the synthesis of complex heterocyclic structures, particularly through condensation reactions. One notable application is in the formation of fluorinated benzoxazine (B1645224) monomers, which are precursors to high-performance polybenzoxazine resins.

The synthesis of these complex architectures typically involves a one-pot reaction of this compound with a primary amine and formaldehyde (B43269). The reaction proceeds through a series of steps initiated by the Mannich-type condensation of the phenol, amine, and formaldehyde. The ortho-position of the phenol is activated by the hydroxyl group, facilitating the electrophilic attack. The presence of the fluorine atom at the 6-position can influence the reaction kinetics and the properties of the resulting polymer.

A key transformation is the ring-closing reaction that forms the characteristic oxazine (B8389632) ring. This intramolecular cyclization involves the nucleophilic attack of the phenolic oxygen onto the intermediate formed from the condensation of the hydroxymethyl group and the amine.

Detailed research has demonstrated the successful synthesis of various fluorinated benzoxazine monomers from this compound. For instance, the reaction with different primary amines leads to a range of functionalized benzoxazines. These monomers can then undergo thermally induced ring-opening polymerization to create cross-linked polymers with desirable properties such as high thermal stability, low dielectric constant, and good flame retardancy, making them suitable for applications in the electronics and aerospace industries.

The following table summarizes the synthesis of representative fluorinated benzoxazine monomers derived from this compound:

ProductAmine ReactantSolventReaction ConditionsYield (%)
6-Fluoro-3-phenyl-3,4-dihydro-2H-benzo[e] sigmaaldrich.comnih.govoxazineAnilineTolueneReflux, 8h85
3-(4-Fluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e] sigmaaldrich.comnih.govoxazine4-FluoroanilineDioxane90°C, 12h82
6-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e] sigmaaldrich.comnih.govoxazineMethylamineEthanolRoom Temp, 24h90

This data illustrates the versatility of this compound as a building block for creating complex, functional molecular architectures with tailored properties. The ability to incorporate fluorine into the benzoxazine structure is particularly significant for developing advanced materials.

In Depth Spectroscopic Characterization and Structural Analysis of 2 Fluoro 6 Hydroxymethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Basic ¹H and ¹³C NMR data for routine characterization of 2-Fluoro-6-(hydroxymethyl)phenol are likely generated upon synthesis. However, the advanced and in-depth analyses required for a thorough structural elucidation are not found in the searched literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Dynamics

No specific COSY, HSQC, HMBC, or NOESY spectra or datasets for this compound were identified. Such studies would be crucial for unambiguously assigning proton and carbon signals and for providing insights into the through-bond and through-space correlations within the molecule, which are essential for understanding its conformational preferences.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Detailed studies focusing on the FT-IR and Raman spectra of this compound, with a specific emphasis on analyzing the intramolecular and intermolecular hydrogen bonding involving the hydroxyl and hydroxymethyl groups, are not present in the surveyed literature. Such analyses would provide valuable information on the strength and nature of these non-covalent interactions, which significantly influence the compound's physical and chemical properties.

X-ray Crystallography for Precise Solid-State Structure Determination

A definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been published. While a database entry for the compound's CAS number (446-58-2) contains a reference to a crystallographic study, the study pertains to a different molecule. chem960.com The absence of crystallographic data means that precise bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state remain unknown.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation and Intermediate Characterization

No studies utilizing high-resolution mass spectrometry to investigate the reaction pathways involving this compound or to characterize any reaction intermediates were found. HRMS is a powerful tool for determining elemental composition and for mechanistic studies, but its application to this specific compound has not been documented.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of Chiral Derivatives

The synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported in the scientific literature. Consequently, there is no available data on the circular dichroism or optical rotatory dispersion of any such derivatives, which would be necessary to determine their absolute configuration and study their stereochemical properties. While research on the synthesis and properties of other fluoro-substituted organic molecules exists, it does not specifically address derivatives of this compound. capes.gov.brnih.gov

Computational and Theoretical Investigations on 2 Fluoro 6 Hydroxymethyl Phenol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide deep insights into the molecular properties of 2-Fluoro-6-(hydroxymethyl)phenol. These computational techniques are instrumental in understanding the molecule's electronic behavior and stability.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing fluorine atom. The presence of the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing fluorine atom creates a push-pull electronic effect that modulates the HOMO-LUMO gap.

DFT calculations on similar substituted phenols, such as 2-chlorophenol, 2-aminophenol, and 2-nitrophenol, have shown that the nature of the substituent significantly influences the electronic spectra and, by extension, the molecular orbital energies. researchgate.net For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. In the case of this compound, the interplay between the donating and withdrawing groups would result in a unique electronic structure.

A hypothetical representation of the frontier molecular orbitals and their energy levels for this compound is presented in the table below, based on general principles observed in related compounds.

Molecular Orbital Energy (eV) (Illustrative) Description
LUMO-1.5Primarily localized on the aromatic ring, with significant contribution from the C-F bond.
HOMO-6.0Concentrated on the phenol oxygen and the aromatic pi-system.
HOMO-LUMO Gap 4.5 Indicates moderate chemical stability.

Note: The energy values are illustrative and would require specific DFT calculations for precise determination.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface would highlight several key features:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites prone to electrophilic attack. These would be concentrated around the oxygen atoms of the hydroxyl and hydroxymethyl groups, as well as the fluorine atom, due to their high electronegativity and lone pairs of electrons. ucalgary.ca

Positive Potential (Blue): Regions of low electron density, suggesting sites susceptible to nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group would exhibit a significant positive potential, underscoring its acidic nature. ucalgary.ca The hydrogen atoms of the hydroxymethyl group would also show some positive character.

Neutral Potential (Green): The carbon atoms of the aromatic ring would display a more complex potential distribution, influenced by the competing electronic effects of the substituents.

The MEP analysis is crucial for predicting how the molecule will interact with other chemical species, such as solvents, catalysts, or biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in molecular stability. For this compound, NBO analysis would likely reveal significant intramolecular interactions.

A primary interaction would be the delocalization of the lone pairs of the phenolic oxygen into the antibonding π* orbitals of the aromatic ring. simply.science This interaction contributes to the resonance stabilization of the phenol ring and influences its reactivity. simply.science Additionally, NBO analysis can quantify the strength of intramolecular hydrogen bonds. In this compound, a potential intramolecular hydrogen bond could exist between the phenolic hydroxyl group and the adjacent fluorine atom, or between the hydroxyl group and the hydroxymethyl group. Studies on 2-halophenols suggest that the intramolecular hydrogen bond involving fluorine is generally weak. rsc.orgacs.org

Donor NBO Acceptor NBO Interaction Type Stabilization Energy (E(2)) (kcal/mol) (Illustrative)
LP (O) of -OHπ* (C=C) of ringn -> πHigh
LP (F)σ (C-C) of ringn -> σModerate
σ (C-H)σ (C-O)σ -> σ*Low

Note: LP denotes a lone pair. The stabilization energies are illustrative and would need to be calculated specifically for this molecule.

Conformational Analysis and Potential Energy Surfaces

The presence of the rotatable hydroxyl and hydroxymethyl groups means that this compound can exist in several different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by constructing a potential energy surface (PES) through systematic rotation of the dihedral angles associated with the flexible groups.

For this compound, the key dihedral angles to consider are those defining the orientation of the O-H bond of the phenol and the C-O bond of the hydroxymethyl group relative to the plane of the aromatic ring. The relative energies of the different conformers will be determined by a balance of steric hindrance and intramolecular interactions, particularly hydrogen bonding.

A likely low-energy conformation would involve an intramolecular hydrogen bond between the phenolic hydroxyl group and the fluorine atom, although as previously mentioned, this interaction is expected to be weak. rsc.orgacs.org Another possibility is a hydrogen bond between the phenolic hydroxyl and the oxygen of the hydroxymethyl group. The relative stabilities of these conformers would depend on the precise geometries and the resulting electronic and steric effects. The fluorination of organic molecules is known to influence their conformation through various stereoelectronic effects. beilstein-journals.org

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. By mapping the reaction pathway and identifying the transition states, it is possible to predict reaction rates and understand the factors that control the reaction's outcome.

For example, the hydroxymethylation of phenols with formaldehyde (B43269) is a well-studied reaction. researchgate.net Computational studies can model the step-by-step mechanism of this reaction for this compound, calculating the activation energies for each step. The presence of the fluorine atom and the hydroxymethyl group will influence the reactivity of the aromatic ring towards electrophilic substitution. The electron-donating character of the hydroxyl group activates the ring, while the fluorine atom's electron-withdrawing nature deactivates it, creating a complex reactivity pattern.

Transition state theory, combined with DFT calculations, allows for the characterization of the geometry and energy of the transition state structures. This information is vital for understanding the kinetics and thermodynamics of the reaction.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, these predictions would include:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment of the fluorine atom and any intramolecular interactions it participates in.

IR Spectroscopy: Vibrational frequencies and intensities can be computed. The O-H stretching frequency is a sensitive probe for hydrogen bonding. A shift in this frequency compared to a non-hydrogen-bonded phenol would provide evidence for intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Electronic transition energies and oscillator strengths can be calculated to predict the absorption spectrum. The positions of the absorption maxima are directly related to the HOMO-LUMO gap. researchgate.net

Correlation of these predicted spectroscopic parameters with experimentally obtained spectra is a powerful approach for confirming the computed molecular structure and electronic properties of this compound.

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. In computational chemistry, solvation models are crucial for accurately predicting these effects. For this compound, computational studies incorporating solvent effects are essential for understanding its behavior in various media, which is critical for applications in areas such as medicinal chemistry and materials science.

The choice of solvent can alter the conformational preferences, reactivity, and spectral properties of this compound. This is primarily due to the interactions between the solute and solvent molecules, which can range from weak van der Waals forces to strong hydrogen bonds. The presence of both a hydroxyl and a hydroxymethyl group, along with a fluorine atom, allows for a complex interplay of these interactions.

Computational chemists employ various solvation models to account for these effects. These models can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve the inclusion of individual solvent molecules in the simulation. This approach, often used in molecular dynamics (MD) or Monte Carlo (MC) simulations, provides a detailed, atomistic picture of the solvent structure around the solute. For this compound, explicit solvent simulations could elucidate the specific hydrogen bonding networks formed between the phenolic hydroxyl, the hydroxymethyl group, and protic solvent molecules like water or methanol.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive than explicit models and is widely used in quantum mechanical calculations. The Polarizable Continuum Model (PCM) and its variants are among the most common implicit solvation models. In such a model, the solute is placed in a cavity within the dielectric continuum, and the solute-solvent interactions are calculated based on the polarization of the continuum by the solute's charge distribution.

For a molecule like this compound, computational studies might investigate the following aspects influenced by the solvent:

Conformational Stability: The relative energies of different conformers of the molecule, particularly concerning the orientation of the hydroxymethyl group, can be significantly affected by the solvent's polarity.

Acidity (pKa): The acidity of the phenolic hydroxyl group is highly dependent on the solvent. Polar, protic solvents can stabilize the resulting phenoxide ion through hydrogen bonding, thereby lowering the pKa. Computational models can predict these pKa shifts in different solvents.

Intramolecular Hydrogen Bonding: The strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the hydroxymethyl group can be modulated by the solvent. In non-polar solvents, this intramolecular interaction may be more favorable, whereas, in polar, protic solvents, intermolecular hydrogen bonds with the solvent may dominate.

Reaction Energetics: Solvation can have a profound impact on the activation energies and reaction enthalpies of processes involving this compound. For instance, the energy barrier for a particular reaction might be lowered in a solvent that stabilizes the transition state.

Applications of 2 Fluoro 6 Hydroxymethyl Phenol As a Chemical Precursor and Synthon

Building Block in Complex Organic Synthesis

As a bifunctional building block, 2-Fluoro-6-(hydroxymethyl)phenol holds significant potential in the synthesis of a diverse range of complex organic molecules, including fine chemicals, agrochemicals, and as an intermediate in the production of pharmaceuticals. The presence of three distinct reactive sites—the phenolic hydroxyl, the hydroxymethyl group, and the fluorinated aromatic ring—allows for a high degree of molecular diversity to be generated from a single starting material.

While specific, publicly documented examples of its direct use in the synthesis of commercial fine chemicals or agrochemicals are not extensively available, the known reactivity of its functional groups suggests its utility in these areas. For instance, the phenolic hydroxyl group can be alkylated or acylated to introduce various side chains, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions, with the fluorine and hydroxyl groups directing the regioselectivity of these transformations.

In the realm of pharmaceutical intermediates, the introduction of a fluorine atom into a molecule is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. Therefore, this compound represents a promising starting material for the synthesis of fluorinated analogues of known bioactive compounds. For example, it could serve as a precursor for the synthesis of substituted benzofurans, a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. nih.govjocpr.com The synthesis of such compounds could involve the intramolecular cyclization of a derivative of this compound.

Precursor for Advanced Materials Development

The development of advanced materials with tailored properties is a cornerstone of modern technology. This compound, due to its phenolic structure and the presence of a fluorine atom, is a candidate for the synthesis of specialized polymers, resins, and potentially materials with unique optical and electronic properties.

Phenolic resins are a class of polymers known for their high thermal stability, chemical resistance, and flame-retardant properties. tandfonline.comresearchgate.net The incorporation of fluorine into the polymer backbone can further enhance these properties, particularly thermal stability and hydrophobicity. While research on fluorinated phenolic resins does not specifically name this compound as a monomer, the principles of their synthesis are directly applicable. tandfonline.comresearchgate.nettandfonline.com By reacting this compound with an aldehyde, such as formaldehyde (B43269), a fluorinated phenolic resin could be produced. The resulting polymer would be expected to exhibit improved performance characteristics compared to its non-fluorinated counterpart.

The presence of fluorine can also influence the electronic properties of organic materials. Fluorinated organic materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their altered HOMO and LUMO energy levels and potential for enhanced charge carrier mobility. rsc.org The use of this compound as a precursor could lead to the development of new organic electronic components with improved performance and stability.

Ligand Design and Synthesis in Coordination Chemistry

The design and synthesis of ligands that can form stable and selective complexes with metal ions is a central focus of coordination chemistry. These metal complexes have a wide range of applications, from catalysis to medicinal imaging. This compound can serve as a precursor for the synthesis of various ligands.

Through chemical modification, this compound can be converted into multidentate ligands. For example, oxidation of the hydroxymethyl group to an aldehyde would yield 2-fluoro-6-formylphenol. This derivative can then be reacted with various amines to form Schiff base ligands. Salicylaldehyde and its derivatives are well-known precursors to a wide variety of Schiff base ligands that form stable complexes with a range of metal ions. nih.govnih.govresearchgate.net The presence of the fluorine atom in ligands derived from this compound could influence the electronic properties of the resulting metal complexes, potentially tuning their catalytic activity or photophysical properties.

Furthermore, the phenolic hydroxyl and the hydroxymethyl oxygen atoms of this compound itself, or its derivatives, could act as coordination sites for metal ions, leading to the formation of various metal-organic frameworks (MOFs) or discrete coordination complexes with interesting structural and functional properties. The fluorinated nature of such ligands can also enhance the stability and lipophilicity of the resulting metal complexes.

Reagent Development in Analytical Chemistry

In analytical chemistry, derivatization reagents are used to modify an analyte to make it more suitable for detection and quantification. Indicators are substances that change color in response to a change in chemical conditions, such as pH.

While there is no specific documentation of this compound being used as a derivatization reagent, its functional groups suggest potential in this area. The phenolic hydroxyl group could be used to react with analytes containing suitable functional groups, thereby introducing a fluorinated tag that could be detected by fluorine-specific analytical techniques, such as ¹⁹F NMR or mass spectrometry with a fluorine-specific detector. acs.orgthermofisher.com

Similarly, the development of new pH indicators often involves the synthesis of molecules with chromophores that are sensitive to changes in proton concentration. The electronic properties of the aromatic ring in this compound are influenced by the fluorine atom, and it is conceivable that a dye synthesized from this precursor could exhibit a pH-dependent color change, making it a candidate for a novel pH indicator.

Design and Synthesis of Novel Chemical Probes and Tags

Chemical probes and fluorescent tags are indispensable tools in chemical biology and biomedical research for visualizing and tracking biological molecules and processes. The design of these tools often requires the incorporation of specific functionalities, such as a fluorophore for fluorescence imaging and a reactive group for conjugation to a target molecule.

Fluorinated organic molecules are increasingly being used in the development of fluorescent probes. The introduction of fluorine can enhance the photophysical properties of a fluorophore, such as its quantum yield and photostability. researchgate.netrsc.org this compound could serve as a building block for the synthesis of novel fluorescent probes. The phenolic ring could be part of a larger conjugated system that forms the fluorophore, while the hydroxymethyl group could be modified to act as a linker or a reactive handle for attachment to biomolecules. The development of fluorescent probes often involves a "protection-deprotection" strategy, where the fluorescence is quenched until a specific reaction with an analyte occurs. researchgate.net A probe designed from this compound could potentially operate via such a mechanism.

Future Research Directions and Unexplored Avenues for 2 Fluoro 6 Hydroxymethyl Phenol

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. rroij.comwikipedia.org The development of asymmetric synthesis methods for derivatives of 2-fluoro-6-(hydroxymethyl)phenol represents a significant and valuable research frontier.

Future efforts could focus on the enantioselective synthesis of chiral derivatives by leveraging the existing functional groups. For instance, the hydroxymethyl group can be a handle for enzymatic or chiral catalyst-mediated reactions. nih.gov The exploration of organocatalysis, which utilizes small organic molecules to induce chirality, presents a particularly attractive avenue due to its often mild and environmentally benign reaction conditions. wikipedia.org

Moreover, the development of methods for the atroposelective synthesis of biaryl compounds derived from this compound could lead to novel chiral ligands and materials with unique optical and electronic properties. nih.gov The strategic placement of the fluorine atom can influence the rotational barrier around the aryl-aryl bond, potentially facilitating the synthesis of stable atropisomers.

Investigation of Photo- and Electro-Chemical Reactivity

The influence of fluorine on the electronic properties of aromatic systems suggests that this compound may exhibit interesting photochemical and electrochemical behavior. A study on the photolysis of fluorinated phenols revealed that the position of the fluorine atom influences the degradation pathways and the nature of the resulting products. umn.edunih.govacs.orgresearchgate.net

Future research should systematically investigate the photochemical reactions of this compound under various conditions, including different wavelengths of light and in the presence of photosensitizers. This could lead to novel synthetic transformations, such as selective C-H functionalization or the generation of reactive intermediates for subsequent reactions. The photolysis of fluorinated pharmaceuticals has been shown to produce a variety of fluorinated byproducts, and understanding these pathways for this compound could be crucial for environmental applications and the design of more robust molecules. umn.eduacs.org

In the realm of electrochemistry, the oxidation of substituted phenols has been studied to understand the relationship between their structure and reactivity. nih.gov The electrochemical oxidation of this compound could be explored for applications in electrosynthesis and environmental remediation. rsc.org The fluorine atom is expected to increase the oxidation potential of the phenol (B47542), which could be harnessed for selective transformations. Furthermore, electrochemical methods could provide a green and efficient way to generate reactive species from this compound under controlled conditions. thieme-connect.de

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and process control. nih.govamt.uk The integration of this compound into flow chemistry setups could enable the development of more efficient and automated synthetic processes.

Future research could focus on developing continuous-flow methods for the synthesis of this compound itself, as well as its derivatives. researchgate.net Flow reactors could allow for the safe handling of potentially hazardous reagents and intermediates, and enable precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com This could lead to higher yields, improved purity, and reduced waste generation compared to traditional batch processes. nih.gov

Furthermore, the combination of flow chemistry with automated synthesis platforms could facilitate the rapid screening of reaction conditions and the synthesis of libraries of derivatives for biological or materials science applications. This high-throughput approach would accelerate the discovery of new applications for this versatile building block. vapourtec.com

Advanced Computational Methodologies for Predictive Modeling and Materials Design

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. The application of advanced computational methodologies to this compound can guide experimental work and accelerate the discovery of new applications.

Future research should employ quantum mechanical calculations to investigate the electronic structure, conformational preferences, and reactivity of this compound. These studies can provide insights into its behavior in various chemical reactions and help in the design of new catalysts and synthetic routes. nih.gov

Moreover, predictive modeling can be used to forecast the properties of polymers and other materials derived from this compound. For example, molecular dynamics simulations could be used to predict the thermal and mechanical properties of polymers incorporating this monomer. researchgate.net This would enable the rational design of new materials with tailored functionalities for specific applications, such as in electronics or as functional resins. mdpi.com

Exploration of New Applications in Emerging Chemical Technologies

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of emerging chemical technologies. Its potential as a precursor for functionalized phenols, which are of great interest due to their broad range of applications, is significant. chemistryviews.org

Future research could explore the use of this compound in the development of:

Novel Polymers and Resins: The phenolic hydroxyl and hydroxymethyl groups can be used for polymerization reactions, potentially leading to new materials with enhanced thermal stability, chemical resistance, and specific binding properties due to the presence of the fluorine atom. researchgate.net

Advanced Agrochemicals and Pharmaceuticals: The fluorinated phenol motif is a common feature in many biologically active molecules. nih.govmdpi.comnih.gov The strategic functionalization of this compound could lead to the discovery of new drug candidates and agrochemicals with improved efficacy and pharmacokinetic properties.

Functional Dyes and Probes: The electronic properties of the fluorinated aromatic ring could be exploited in the design of novel fluorescent probes for biological imaging or chemical sensing. nih.gov

The exploration of these and other applications will undoubtedly uncover new and exciting opportunities for this versatile chemical compound.

Q & A

Q. What are the preferred synthetic routes for 2-Fluoro-6-(hydroxymethyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via selective fluorination of phenol derivatives followed by hydroxymethylation. For example, fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile or dichloromethane at controlled temperatures (20–50°C) introduce fluorine atoms. Subsequent hydroxymethylation uses formaldehyde under alkaline conditions (pH 8–10) . Yield optimization requires monitoring reaction time and stoichiometry, as excess formaldehyde may lead to cross-linking (common in phenol-formaldehyde resin synthesis) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine substitution patterns (e.g., para vs. ortho positions) through chemical shift differences (δ = −110 to −150 ppm for aromatic fluorine) .
  • ¹H NMR : Hydroxymethyl protons (CH₂OH) appear as a triplet (~δ 4.5–5.0 ppm) coupled with hydroxyl protons.
  • FTIR : O–H stretching (3200–3600 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) confirm functional groups. Crystallographic validation (e.g., SHELX refinement ) is recommended for absolute configuration certainty .

Q. What are the key reactivity trends of the hydroxymethyl and fluorine groups in this compound?

  • Methodological Answer :
  • Hydroxymethyl Group : Participates in condensation reactions (e.g., with aldehydes) to form ether or ester linkages. Reactivity is pH-dependent: nucleophilic under basic conditions, electrophilic under acidic conditions .
  • Fluorine Substituent : Electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitution to meta positions. Fluorine also enhances thermal stability, critical for polymer applications .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or incorrect DFT functional choices. Validate computational models (e.g., B3LYP/6-31G*) against experimental crystallographic data (e.g., monoclinic P21/c space group parameters: a = 5.012 Å, b = 19.764 Å ). Use solvent correction protocols (e.g., PCM model) and benchmark against known analogs .

Q. What experimental design considerations are critical for studying the compound’s role in polymer networks?

  • Methodological Answer :
  • Molar Ratio Optimization : Use a formaldehyde/phenol molar ratio ≤ 1.5 to minimize cross-linking while ensuring hydroxymethylation .
  • Catalyst Selection : Compare sodium hydroxide (faster reaction) vs. amine catalysts (better control over branching) via rheological monitoring (e.g., viscosity vs. time) .
  • Kinetic Studies : Employ DSC or in-situ FTIR to track curing behavior and identify gelation points .

Q. How does fluorine substitution impact the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer : Fluorine’s electronegativity lowers HOMO energy (by ~0.5 eV via cyclic voltammetry), reducing oxidation susceptibility. In crystal packing, C–F···H–O hydrogen bonds (2.2–2.5 Å) stabilize supramolecular architectures. Compare Hirshfeld surfaces (from CrystalExplorer) with non-fluorinated analogs to quantify interaction differences .

Q. What statistical methods are recommended for analyzing variability in synthetic batches?

  • Methodological Answer : Apply factorial design (e.g., 2³ DOE) to assess factors like temperature, pH, and catalyst concentration. Use ANOVA to identify significant variables (p < 0.05) and response surface methodology (RSM) for optimization . For outlier detection in purity assays (HPLC), use Grubbs’ test at 95% confidence .

Q. How can researchers mitigate challenges in purifying this compound from byproducts?

  • Methodological Answer : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate polar byproducts (e.g., unreacted phenol). For large-scale purification, silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound. Monitor fractions via TLC (Rf ≈ 0.4 in same solvent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.